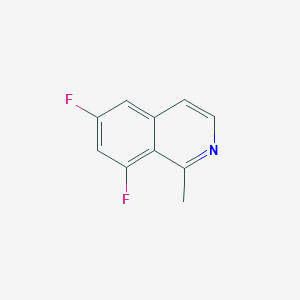

6,8-Difluoro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2N |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6,8-difluoro-1-methylisoquinoline |

InChI |

InChI=1S/C10H7F2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h2-5H,1H3 |

InChI Key |

YGLDUTYBVUMTHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=CC(=CC(=C12)F)F |

Origin of Product |

United States |

Methodological Advances in the Synthesis of 6,8 Difluoro 1 Methylisoquinoline

Historical Trajectories and Modern Innovations in Isoquinoline (B145761) Annulation

The construction of the isoquinoline skeleton has a rich history, with several classical methods forming the bedrock of synthetic strategies. The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone, involving the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgjk-sci.comnrochemistry.com This intramolecular electrophilic aromatic substitution typically requires dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.org Another foundational method is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. name-reaction.comwikipedia.orgorganicreactions.org This reaction is considered a special case of the Mannich reaction and is particularly effective with electron-rich aromatic rings. wikipedia.orgmdpi.com

Modern innovations have shifted towards transition-metal-catalyzed reactions, offering greater efficiency and functional group tolerance. globethesis.com Palladium- and rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. mdpi.comacs.org These methods often involve the reaction of benzamides or similar precursors with alkynes, allenes, or other coupling partners to construct the isoquinoline ring system in a highly controlled manner. mdpi.commdpi.com Microwave-assisted organic synthesis has also accelerated these reactions, leading to shorter reaction times and improved yields. researchgate.net

Regioselective Fluorination Strategies for Polyfluorinated Aromatic Systems

The precise placement of fluorine atoms on an aromatic ring is crucial for tailoring the properties of the final compound. Regioselective fluorination is the process of introducing a fluorine atom into a specific position within a molecule. numberanalytics.com Achieving regioselectivity in the synthesis of polyfluorinated aromatics like 6,8-Difluoro-1-methylisoquinoline presents a significant challenge due to the inherent reactivity of fluorine. jove.com

Several strategies have been developed to control the position of fluorination. One approach is "programmed trifluoromethylation," which utilizes a pre-existing functional group to direct the fluorine-containing group to a specific location. nih.govacs.org Another strategy is the "innate trifluoromethylation" of a C-H bond, often through a radical-based mechanism. nih.govacs.org For the synthesis of ring-fluorinated isoquinolines, intramolecular cyclization of precursors like o-cyano-β,β-difluorostyrenes has proven effective. nih.gov In this method, the cyano group directs the cyclization to form the isoquinoline ring while incorporating a fluorine atom at the desired position. The choice of fluorinating agent, such as Selectfluor, and the reaction conditions are critical in determining the outcome and regioselectivity of the fluorination process. numberanalytics.comjove.com

Convergent and Linear Synthetic Pathways to the this compound Core

The synthesis of this compound can be approached through either linear or convergent strategies. A linear synthesis involves the sequential modification of a starting material through a series of steps. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.

Table 1: Comparison of Linear and Convergent Synthetic Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Often lower due to the multiplicative nature of step-wise yields. | Generally higher as the number of sequential steps is reduced. |

| Efficiency | Can be less efficient, especially for complex molecules. | More efficient as it allows for parallel synthesis of fragments. |

| Flexibility | Less flexible for creating analogs. | More flexible for late-stage diversification of the core structure. |

| Purification | Can be more challenging due to the accumulation of impurities. | Purification may be simpler as fragments are purified independently. |

Cyclization Reactions in this compound Construction

The formation of the isoquinoline ring, or annulation, is a critical step in the synthesis of this compound. mdpi.com Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain relevant. The Bischler-Napieralski reaction would involve the cyclization of a suitably substituted β-(difluorophenyl)ethylamide. wikipedia.orgpharmaguideline.com The Pictet-Gams modification of the Bischler-Napieralski reaction utilizes a β-hydroxy-β-phenylethylamine precursor. pharmaguideline.com The Pictet-Spengler reaction offers a milder route, particularly if the difluorophenyl ring is sufficiently activated. wikipedia.orgpharmaguideline.com

Modern transition-metal-catalyzed cyclizations provide powerful alternatives. Palladium-catalyzed coupling and subsequent copper-catalyzed cyclization of o-halobenzaldehydes with alkynes is an efficient method. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of in situ generated oximes with internal alkynes also provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Boron-directed benzannulation is another strategy that allows for the construction of the fluorinated aromatic ring with high regiocontrol. acs.org

Late-Stage Functionalization Approaches

Late-stage functionalization involves introducing key functional groups, such as the methyl and fluoro groups, at the end of a synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of a common intermediate to generate a library of analogs. nih.gov

For this compound, late-stage C-H functionalization can be used to introduce the methyl group onto a pre-formed 6,8-difluoro-isoquinoline core. acs.org This can be achieved using various catalytic systems that selectively activate a specific C-H bond. Similarly, late-stage fluorination can be employed, although it can be more challenging to control the regioselectivity. Recent advances in photoredox catalysis have enabled the late-stage difluoromethylation of N-heteroaromatics, which could be a viable strategy. nih.gov

Catalytic Systems and Ligand Design for Enhanced Synthetic Efficiency

The efficiency and selectivity of modern isoquinoline syntheses are heavily reliant on the design of the catalyst and its associated ligands. Transition metals such as palladium, rhodium, and cobalt are commonly used as catalysts. globethesis.commdpi.comacs.orgorganic-chemistry.org

The choice of ligand is critical in modulating the reactivity and selectivity of the metal center. For instance, in rhodium(III)-catalyzed C-H activation, the design of the cyclopentadienyl (B1206354) (Cp) ligand can significantly impact the regioselectivity of the annulation reaction. princeton.edu The use of sterically bulky ligands can direct the reaction to a specific C-H bond, leading to the desired product with high selectivity. princeton.edu In some cases, a bidentate directing group, such as 2-hydrazinylpyridine, can enable high catalytic activity without the need for expensive, privileged ligands. organic-chemistry.org The development of reusable and recyclable catalytic systems, such as those employing polyethylene (B3416737) glycol (PEG) as a green solvent, is also a key area of research aimed at improving the sustainability of these processes. researchgate.net

Development of Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic routes is a major focus in modern organic chemistry. For the synthesis of this compound, this involves minimizing waste, using less hazardous reagents, and designing processes that can be safely and efficiently performed on a large scale.

Exploration of Chemical Reactivity and Derivatization Potential of 6,8 Difluoro 1 Methylisoquinoline

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. libretexts.orglibretexts.org In 6,8-difluoro-1-methylisoquinoline, the isoquinoline (B145761) core, particularly the electron-withdrawing nature of the nitrogen atom, activates the attached benzene (B151609) ring towards nucleophilic attack. This effect, combined with the presence of two strongly electronegative fluorine atoms, renders the C-6 and C-8 positions susceptible to substitution by various nucleophiles.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org A nucleophile first attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the second, typically fast step, the leaving group (fluoride ion) is expelled, and aromaticity is restored. The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack, as they help to delocalize the negative charge. youtube.com

In the case of this compound, both fluorine atoms are located on the benzenoid ring. The electron-withdrawing character of the fused pyridine (B92270) ring activates both positions for potential SNAr. The relative reactivity of the C-6 versus the C-8 position is governed by a combination of electronic and steric factors. Theoretical studies on analogous systems, such as 2,4-dichloroquinazolines, show that the position with the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack. researchgate.net For this compound, DFT calculations would be required to definitively predict the regioselectivity. However, it is anticipated that substitution at C-8 might be slightly hindered by the proximate C-1 methyl group.

A variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can be employed to displace the fluorine atoms. Given that primary amines are themselves nucleophilic, further reaction with the starting material can occur, potentially leading to multiple substitution products if the reaction is not carefully controlled. chemguide.co.uk

Below is a table illustrating potential SNAr reactions on this compound.

| Nucleophile | Reagent Example | Expected Product(s) |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-8-fluoro-1-methylisoquinoline and/or 8-Methoxy-6-fluoro-1-methylisoquinoline |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-8-fluoro-1-methylisoquinoline and/or 8-(Phenylthio)-6-fluoro-1-methylisoquinoline |

| Amine | Pyrrolidine | 6-(Pyrrolidin-1-yl)-8-fluoro-1-methylisoquinoline and/or 8-(Pyrrolidin-1-yl)-6-fluoro-1-methylisoquinoline |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Hydroxy-8-fluoro-1-methylisoquinoline and/or 8-Hydroxy-6-fluoro-1-methylisoquinoline |

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Scaffold

Electrophilic aromatic substitution (EAS) involves the replacement of a ring atom, typically hydrogen, with an electrophile. organicchemistrytutor.com The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the aromatic ring. lumenlearning.com In this compound, the directing effects of the nitrogen heteroatom, the two fluorine atoms, and the methyl group are in competition.

Nitrogen Heteroatom : The pyridine ring of the isoquinoline system is electron-deficient and strongly deactivated towards electrophilic attack. Reactions under acidic conditions (e.g., nitration, sulfonation) will protonate the nitrogen, further increasing its deactivating effect. Therefore, electrophilic substitution will occur preferentially on the benzenoid ring. wikipedia.org

Fluorine Atoms : Halogens are deactivating substituents due to their strong inductive electron-withdrawing effect. unizin.org However, they are ortho-, para-directors because their lone pairs can donate into the ring via resonance to stabilize the cationic intermediate (the arenium ion or σ-complex). libretexts.orglibretexts.org

Methyl Group : The 1-methyl group is an activating, ortho-, para-director due to hyperconjugation and a weak inductive effect.

Considering these factors for this compound:

The benzenoid ring is the site of reaction.

The C-1 methyl group directs towards positions 2 and 4 (within the pyridine ring, which is disfavored) and the "peri" position 8. Since position 8 is already substituted with fluorine, this effect is blocked.

The C-6 fluorine atom directs ortho (to C-5 and C-7) and para (to C-3, in the pyridine ring, disfavored).

The C-8 fluorine atom directs ortho (to C-7) and para (to C-5).

The combined directing effects of both fluorine atoms strongly favor substitution at positions C-5 and C-7. The activating effect of the methyl group is largely irrelevant for the benzenoid ring. Between C-5 and C-7, C-5 is para to the C-8 fluorine and ortho to the C-6 fluorine, while C-7 is ortho to both fluorine atoms. Often, the para-position is sterically more accessible. Therefore, electrophilic substitution is most likely to occur at the C-5 position, followed by the C-7 position. stackexchange.comresearchgate.net

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

| Reaction | Reagents | Major Expected Product |

| Nitration | HNO₃ / H₂SO₄ | 6,8-Difluoro-1-methyl-5-nitroisoquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-6,8-difluoro-1-methylisoquinoline |

| Acylation | Acetyl Chloride / AlCl₃ | 1-(6,8-Difluoro-1-methylisoquinolin-5-yl)ethan-1-one |

Reactivity of the 1-Methyl Group and Nitrogen Heteroatom

The 1-methyl group and the nitrogen heteroatom of this compound represent additional sites for chemical modification, distinct from reactions on the aromatic rings.

Reactivity of the 1-Methyl Group: The methyl group at the C-1 position of an isoquinoline is particularly reactive because it is adjacent to the ring nitrogen. The protons on this methyl group are acidic and can be removed by a base to form an exocyclic methylene (B1212753) base intermediate. This intermediate is a strong nucleophile and can react with various electrophiles, most notably aldehydes, in a condensation reaction. rsc.org This reaction, often referred to as a Knoevenagel-type condensation, typically requires heat and results in the formation of a new carbon-carbon double bond. libretexts.org Electron-withdrawing groups on the aldehyde generally promote the reaction. researchgate.net

Reactivity of the Nitrogen Heteroatom: Like pyridine, the nitrogen atom in the isoquinoline ring is basic (pKa of isoquinoline is 5.42) and nucleophilic. mdpi.comnih.gov It readily reacts with alkyl halides in a quaternization reaction to form N-alkylisoquinolinium salts. mdpi.com This reaction proceeds via an SN2 mechanism. The resulting quaternary salts are highly activated towards nucleophilic attack and can be used in a variety of subsequent transformations, such as reductive functionalizations. nih.govscribd.com

The table below summarizes these reactivities.

| Site of Reaction | Reaction Type | Reagent Example | Product Type |

| 1-Methyl Group | Condensation | Benzaldehyde, Acetic Anhydride | 6,8-Difluoro-1-(2-phenylvinyl)isoquinoline |

| Nitrogen Heteroatom | Quaternization (N-Alkylation) | Methyl Iodide (CH₃I) | 6,8-Difluoro-1,2-dimethylisoquinolin-1-ium iodide |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov However, the direct use of this compound in these reactions is challenging. The carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition to a metal catalyst (a key step in most cross-coupling cycles) very difficult. researchgate.net The reactivity order for aryl halides in palladium-catalyzed couplings is typically I > Br > OTf > Cl >> F. researchgate.net

Therefore, a more viable strategy involves a two-step approach:

Functionalization : First, one or both fluorine atoms are replaced with a more reactive leaving group (e.g., Cl, Br, I, or OTf) via nucleophilic aromatic substitution (as described in Section 3.1). Alternatively, a new halogen can be introduced at a different position (e.g., C-5) via electrophilic aromatic substitution (Section 3.2).

Cross-Coupling : The resulting halo- or triflate-substituted isoquinoline derivative is then used as the substrate in a cross-coupling reaction.

Key cross-coupling reactions applicable to such derivatives include:

Suzuki-Miyaura Coupling : Reaction of the halo-isoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com

Buchwald-Hartwig Amination : Palladium-catalyzed reaction of the halo-isoquinoline with an amine to form a new C-N bond. libretexts.orgwikipedia.orgorganic-chemistry.org

Sonogashira Coupling : Palladium- and copper-cocatalyzed reaction of the halo-isoquinoline with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org

The table below outlines a hypothetical two-step sequence for the cross-coupling of this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1. Functionalization | EAS Bromination | Br₂, FeBr₃ | 5-Bromo-6,8-difluoro-1-methylisoquinoline |

| 2. Cross-Coupling | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 6,8-Difluoro-1-methyl-5-phenylisoquinoline |

| 2. Cross-Coupling | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(6,8-Difluoro-1-methylisoquinolin-5-yl)morpholine |

| 2. Cross-Coupling | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 6,8-Difluoro-1-methyl-5-(phenylethynyl)isoquinoline |

Stereoselective Transformations and Chiral Derivatization

The conversion of achiral starting materials into valuable, enantioenriched products is a central goal of modern organic synthesis. acs.org this compound, being a flat, achiral molecule, is an excellent candidate for stereoselective transformations that introduce one or more chiral centers. A particularly powerful strategy for achieving this is the catalytic asymmetric dearomatization of the heterocyclic ring. researchgate.net

In this approach, the isoquinoline ring is first activated, typically by N-acylation or N-alkylation, to form an isoquinolinium salt. This activation makes the ring highly electrophilic and susceptible to attack by a nucleophile. In the presence of a chiral catalyst, the nucleophile can add to the ring in a highly face-selective manner, breaking the aromaticity and creating a new stereocenter. rsc.org

Several catalytic systems have been developed for the asymmetric dearomatization of isoquinolines:

Anion-Binding Catalysis : A chiral catalyst, such as a thiourea (B124793) derivative, binds to the counter-anion of the acylating agent. This chiral complex then directs the approach of a nucleophile (e.g., a silyl (B83357) phosphite (B83602) or silyl ketene (B1206846) acetal) to one face of the activated isoquinolinium intermediate. researchgate.netrsc.orgrsc.org

Iridium-Catalyzed Allylic Dearomatization : An intramolecular approach where an allylic group tethered to the isoquinoline nitrogen acts as the nucleophile. A chiral iridium catalyst controls the stereochemistry of the cyclization, leading to highly enantioenriched polycyclic products. nih.govacs.org

These methods transform the flat isoquinoline core into a three-dimensional, chiral dihydroisoquinoline or tetrahydroisoquinoline structure. The fluorine atoms at C-6 and C-8 would remain in the product, potentially influencing its biological properties and serving as handles for further diversification. The application of these modern catalytic methods to this compound opens a pathway to novel, chiral, fluorinated heterocyclic scaffolds of significant interest in drug discovery.

| Transformation | Catalytic System | Nucleophile | Product Class |

| Asymmetric Dearomatization | Chiral Thiourea (Anion-Binding) | Diethyl silyl phosphite (after N-acylation) | Chiral Dihydroisoquinoline-α-aminophosphonates |

| Asymmetric Allylic Dearomatization | Chiral Iridium Catalyst | Intramolecular Allyl Group (after N-allylation) | Chiral Fused Polycyclic Tetrahydroisoquinolines |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,8 Difluoro 1 Methylisoquinoline and Its Analogs

High-Resolution Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure-Property Relationships

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6,8-Difluoro-1-methylisoquinoline, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information, allowing for a detailed mapping of the molecular framework and insights into the influence of fluorine substitution on the electronic environment.

¹H NMR Spectroscopy allows for the assignment of protons within the molecule. The chemical shifts, coupling constants (J-values), and multiplicity of the signals provide information about the connectivity and spatial relationships of the protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In fluorinated compounds, the coupling between carbon and fluorine nuclei (¹JCF, ²JCF, etc.) provides additional structural information. For isoquinoline (B145761) itself, the carbon chemical shifts have been well-documented. chemicalbook.com The introduction of fluorine atoms and a methyl group in this compound will cause predictable shifts in the ¹³C spectrum based on established substituent effects.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. alfa-chemistry.comthermofisher.com The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of neighboring substituents. ucsb.edu Coupling between the two fluorine atoms (JFF) and between fluorine and protons (JFH) can provide crucial information for structural assignment. The chemical shift of hexafluorobenzene (B1203771) is often used as a reference in ¹⁹F NMR. thermofisher.com

Structure-Property Relationships: The data obtained from these multinuclear NMR experiments are critical for establishing structure-property relationships. For instance, the electron-withdrawing nature of the fluorine atoms in this compound significantly influences the electron density distribution across the isoquinoline ring system. This is reflected in the downfield shifts of nearby protons and carbons in the ¹H and ¹³C NMR spectra, respectively. The magnitude of the through-space and through-bond fluorine-proton and fluorine-carbon coupling constants can provide insights into the conformation of the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H-3 | 7.5-7.8 | d | J(H3,H4) = 5-6 |

| ¹H-4 | 8.0-8.3 | d | J(H4,H3) = 5-6 |

| ¹H-5 | 7.2-7.4 | t | J(H5,F6) ≈ 8-10, J(H5,H7) ≈ 1-2 |

| ¹H-7 | 7.0-7.2 | dd | J(H7,F6) ≈ 10-12, J(H7,F8) ≈ 2-3 |

| ¹H (CH₃) | 2.6-2.8 | s | |

| ¹³C-1 | 158-162 | d | J(C1,F8) ≈ 2-4 |

| ¹³C-3 | 120-123 | s | |

| ¹³C-4 | 135-138 | s | |

| ¹³C-4a | 125-128 | dd | J(C4a,F6) ≈ 4-6, J(C4a,F8) ≈ 2-3 |

| ¹³C-5 | 110-113 | dd | J(C5,F6) ≈ 20-25, J(C5,F8) ≈ 2-3 |

| ¹³C-6 | 160-164 | d | J(C6,F6) ≈ 240-250 |

| ¹³C-7 | 105-108 | dd | J(C7,F6) ≈ 25-30, J(C7,F8) ≈ 5-7 |

| ¹³C-8 | 158-162 | d | J(C8,F8) ≈ 245-255 |

| ¹³C-8a | 145-148 | dd | J(C8a,F6) ≈ 12-15, J(C8a,F8) ≈ 15-18 |

| ¹³C (CH₃) | 20-23 | q | J(C,H) ≈ 125-130 |

| ¹⁹F-6 | -110 to -115 | d | J(F6,F8) ≈ 15-20 |

| ¹⁹F-8 | -115 to -120 | d | J(F8,F6) ≈ 15-20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups, molecular vibrations, and intermolecular interactions within a sample.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FT-IR a powerful tool for identifying the presence of key structural motifs. In this compound, one would expect to see characteristic bands for C-H stretching and bending, C=C and C=N stretching of the aromatic system, and the prominent C-F stretching vibrations.

Conformational and Intermolecular Interaction Analysis: Both FT-IR and Raman spectroscopy are sensitive to the local environment of the molecule. Changes in the position and shape of vibrational bands can indicate the presence of different conformers or intermolecular interactions, such as hydrogen bonding or π-π stacking. In the solid state, weak intermolecular interactions involving fluorine, such as C-H···F interactions, can influence the crystal packing and result in observable shifts in the vibrational spectra. nih.govdntb.gov.ua

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-2960 | 2850-2960 |

| C=N Stretch | 1620-1650 | 1620-1650 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1300 | 1100-1300 |

| C-H In-plane Bend | 1000-1300 | 1000-1300 |

| C-H Out-of-plane Bend | 750-900 | 750-900 |

Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to study the fragmentation of ions, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS): For this compound, HRMS would be used to confirm its elemental composition (C₁₀H₇F₂N) by providing a highly accurate mass measurement of the molecular ion.

Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of isoquinoline alkaloids in MS/MS are well-studied and provide a basis for elucidating the structure of new analogs. nih.govnih.gov In the case of this compound, the fragmentation would likely be initiated by the loss of a methyl radical from the molecular ion. Subsequent fragmentation could involve the loss of HF or other small neutral molecules. The presence of fluorine atoms can significantly influence the fragmentation pathways. The fragmentation of fluorinated compounds can sometimes lead to the formation of characteristic fluorinated fragments. diva-portal.org The study of fragmentation behaviors of related isoquinoline alkaloids can provide a solid foundation for interpreting the MS/MS spectrum of this compound. nih.govnih.gov The fragmentation of aromatic compounds often leads to resonance-stabilized fragments. youtube.com

Interactive Data Table: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| [M]⁺ | Loss of methyl radical | [M - CH₃]⁺ | CH₃ |

| [M]⁺ | Loss of hydrogen fluoride | [M - HF]⁺ | HF |

| [M - CH₃]⁺ | Loss of hydrogen cyanide | [M - CH₃ - HCN]⁺ | HCN |

| [M - CH₃]⁺ | Loss of a fluorine radical | [M - CH₃ - F]⁺ | F |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

Solid-State Molecular Architecture: For this compound, an X-ray crystal structure would provide definitive information on bond lengths, bond angles, and torsional angles. This would allow for a precise description of the geometry of the isoquinoline ring system and the orientation of the methyl group. A search for the crystal structure of the related 6,8-difluoroquinoline (B127152) has been noted. researchgate.net

Supramolecular Assembly: The crystal structure also reveals how molecules are arranged in the crystal lattice, providing insights into the supramolecular assembly. taylorandfrancis.com Intermolecular interactions, such as π-π stacking, C-H···π interactions, and weak interactions involving fluorine (e.g., C-H···F and F···F interactions), play a crucial role in directing the crystal packing. nih.govdntb.gov.uaias.ac.in The study of these interactions is a significant area of research in crystal engineering. nih.govdntb.gov.uarsc.org The highly directional nature of metal-ligand bonds is a key feature in coordination-driven self-assembly. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Asymmetric Synthesis Products (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality is a property of a molecule that is non-superimposable on its mirror image. While this compound itself is not chiral, derivatives with a chiral center could be synthesized.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. arxiv.orgnih.gov For a chiral molecule, the CD spectrum is a unique fingerprint that can be used to determine its absolute configuration and study its conformational properties. nih.gov The CD spectra of chiral molecules can be sensitive to their conformation. nih.gov If a chiral analog of this compound were synthesized, for example, by introducing a chiral substituent, CD spectroscopy would be an essential tool for its characterization. mdpi.comnih.gov Recent advances in X-ray circular dichroism offer new ways to probe molecular chirality. arxiv.org

Applicability: This section is only applicable if the synthesis of a chiral derivative of this compound is undertaken. In such a case, CD spectroscopy would be used to confirm the enantiomeric purity of the product and to assign its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Theoretical and Computational Investigations of 6,8 Difluoro 1 Methylisoquinoline

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure of 6,8-Difluoro-1-methylisoquinoline. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbitals: The primary goal is to solve the Schrödinger equation for the molecule to obtain its wavefunction and energy levels. A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis is a standard method to study charge distribution and intramolecular interactions. This analysis provides information on the charges of individual atoms, revealing the effects of the electron-withdrawing fluorine atoms and the methyl group on the isoquinoline (B145761) core. The Molecular Electrostatic Potential (MEP) surface is also calculated, which maps the electrostatic potential onto the electron density surface. The MEP surface visually identifies the positive (electrophilic) and negative (nucleophilic) regions of the molecule, offering critical insights into its intermolecular interaction patterns.

Table 1: Illustrative Electronic Properties Calculated for an Aromatic Heterocycle Note: This table is a hypothetical example based on typical values for similar compounds and does not represent published data for this compound.

| Parameter | Method | Typical Value |

|---|---|---|

| Energy of HOMO | DFT/B3LYP/6-311++G(d,p) | -6.5 eV |

| Energy of LUMO | DFT/B3LYP/6-311++G(d,p) | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP/6-311++G(d,p) | 4.7 eV |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 2.5 Debye |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis or derivatization of this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway, the structures of intermediates, and the transition states that connect them.

For instance, in a hypothetical reaction involving the functionalization of the methyl group, DFT calculations could be used to compare different reaction pathways. The process involves optimizing the geometries of the reactants, products, and any intermediates. Following this, a transition state search is performed to locate the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment, such as solvents. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.

Conformational Analysis: For a relatively rigid molecule like this compound, conformational analysis would focus on the rotation of the methyl group. While this rotation is expected to have a low energy barrier, MD simulations can quantify the rotational dynamics and preferential orientations. For more flexible derivatives, MD simulations can explore the accessible conformational space, identifying low-energy conformers that are likely to be present under experimental conditions.

Solvent Effects: MD simulations are particularly valuable for understanding how a molecule behaves in solution. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, one can observe the formation and dynamics of the solvation shell around the solute. This allows for the analysis of specific solute-solvent interactions, such as hydrogen bonding, and the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. These simulations provide a molecular-level understanding of solubility and how the solvent environment can influence the molecule's conformation and reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). Calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental data to aid in signal assignment.

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations help in the assignment of complex vibrational spectra by providing a theoretical basis for each observed band.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table is a hypothetical example to illustrate the application of computational spectroscopy and does not represent published data for this compound.

| Nucleus/Mode | Calculated Chemical Shift/Frequency (ppm/cm⁻¹) | Hypothetical Experimental Value (ppm/cm⁻¹) | Assignment |

|---|---|---|---|

| ¹H (Methyl) | 2.65 ppm | 2.70 ppm | -CH₃ Protons |

| ¹³C (C1) | 158.2 ppm | 159.0 ppm | Carbon adjacent to Nitrogen |

| ¹⁹F (C8-F) | -120.5 ppm | -119.8 ppm | Fluorine at position 8 |

| IR Frequency | 1615 cm⁻¹ | 1620 cm⁻¹ | C=N/C=C Aromatic Stretch |

In Silico Screening and Molecular Docking for Hypothetical Biological Targets (non-human, non-clinical systems)

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of a small molecule to a biological target, such as an enzyme or receptor. These methods can rapidly screen large libraries of compounds against a target of interest, prioritizing candidates for further experimental testing.

Molecular Docking: In a hypothetical scenario, this compound could be docked into the active site of a non-human enzyme, for example, a bacterial or fungal enzyme, to explore its potential as an antimicrobial agent. The docking process involves generating a multitude of possible binding poses of the ligand within the target's binding site and scoring them based on a function that estimates the binding free energy. The results would provide a predicted binding affinity (e.g., in kcal/mol) and a detailed 3D model of the protein-ligand complex. This model reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

In Silico Screening: Beyond single-target docking, the compound could be included in a virtual screening campaign against a panel of enzymes from a specific pathogen, such as Mycobacterium tuberculosis. Such studies help identify potential targets for a given compound or identify novel compounds for a given target, accelerating the initial phases of inhibitor discovery.

A comprehensive search of scientific literature and databases has been conducted to gather information on the pre-clinical biological interactions and mechanistic studies of the chemical compound This compound . The objective was to populate a detailed article structured around specific aspects of its non-human, pre-clinical profile.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings for the following sections and subsections, as no data exists in the public domain:

Pre Clinical Biological Interactions and Mechanistic Studies of 6,8 Difluoro 1 Methylisoquinoline Non Human, Non Clinical Trial Focus

In Vivo Proof-of-Concept Studies in Animal Models (non-human) for Pharmacodynamic Evaluation

Investigation of Biological Mechanism of Action through Biomarker Analysis (non-human)

The absence of published data suggests that 6,8-Difluoro-1-methylisoquinoline may be a novel compound that has not yet been biologically characterized, a synthetic intermediate, or a compound within a proprietary library that has not been disclosed in peer-reviewed literature.

Future Research Directions and Emerging Applications of 6,8 Difluoro 1 Methylisoquinoline

Development as Building Blocks for Advanced Fluorinated Heterocyclic Scaffolds

The strategic placement of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Consequently, the development of synthetic methods to create complex fluorinated molecules is of great importance. 6,8-Difluoro-1-methylisoquinoline serves as a key starting material for the synthesis of more elaborate fluorinated heterocyclic systems. Researchers are actively exploring its reactivity to construct novel molecular architectures that are otherwise difficult to access. The presence of the fluorine atoms can direct further chemical transformations and impart unique characteristics to the resulting larger molecules. These advanced scaffolds are of significant interest in medicinal chemistry and drug discovery, where the introduction of fluorine is a common strategy to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.gov

Potential in Functional Materials Science and Supramolecular Chemistry (e.g., as fluorophores, ligands)

The field of functional materials science is constantly seeking new molecules with specific optical and electronic properties. The inherent fluorescence of many heterocyclic compounds, combined with the electron-withdrawing nature of fluorine atoms, suggests that this compound and its derivatives could function as novel fluorophores. The fluorine atoms can modulate the emission and absorption wavelengths, as well as the quantum yield of fluorescence, making these compounds potentially useful as probes and labels in various imaging applications. researchgate.net In the realm of supramolecular chemistry, which focuses on non-covalent interactions between molecules, the difluorinated isoquinoline (B145761) core can act as a versatile ligand for metal coordination. nih.govd-nb.infonih.gov The nitrogen atom of the isoquinoline ring and the potential for halogen bonding from the fluorine atoms provide multiple points of interaction for the self-assembly of complex supramolecular structures, such as metal-organic frameworks (MOFs). d-nb.infonih.gov These organized assemblies have potential applications in gas storage, catalysis, and sensing. d-nb.infonih.gov

Exploration in Chemical Biology as Tool Compounds for Target Validation

Chemical biology utilizes small molecules, often referred to as "tool compounds," to probe biological systems and validate the function of specific protein targets. The unique properties of this compound make it an attractive scaffold for the design of such tool compounds. Its relatively simple structure allows for systematic chemical modification to optimize binding affinity and selectivity for a particular biological target. The fluorine atoms can enhance membrane permeability and metabolic stability, crucial properties for effective tool compounds. By developing derivatives of this compound that can selectively interact with a protein of interest, researchers can investigate the protein's role in cellular processes and disease pathways, thereby validating it as a potential drug target.

Innovations in Asymmetric Synthesis Utilizing the this compound Moiety

The synthesis of chiral molecules, or enantiomers, is a critical aspect of modern chemistry, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis aims to produce a single, desired enantiomer of a chiral compound. mdpi.com The this compound scaffold can be incorporated into molecules that are targets for asymmetric synthesis. mdpi.com For instance, the reduction of the C=N double bond in the isoquinoline ring can lead to the formation of a chiral center at the 1-position. Researchers are developing novel catalytic systems, often employing transition metals like iridium, rhodium, or copper, to achieve high enantioselectivity in these transformations. mdpi.comnih.gov These innovations in asymmetric synthesis will provide access to enantiomerically pure compounds containing the this compound moiety, enabling the exploration of their stereospecific interactions in biological systems and chiral materials. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.